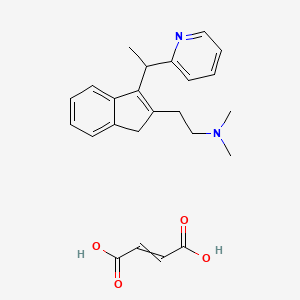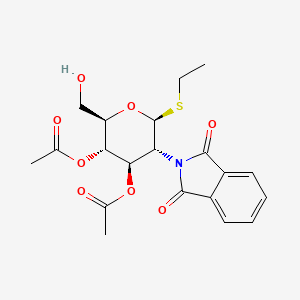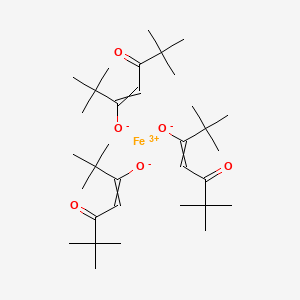
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where iron is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of iron salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. A common method includes dissolving iron(III) chloride in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione and a base like sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iron center is further oxidized.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different ligand arrangements.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III): An indium complex with similar ligands.
Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper: A copper complex with similar ligands.
Uniqueness
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific coordination environment and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This stability makes it particularly useful in applications requiring robust and reliable iron complexes .
Propriétés
Formule moléculaire |
C33H57FeO6 |
|---|---|
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clé InChI |
NXBJVTQWYMSPSJ-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




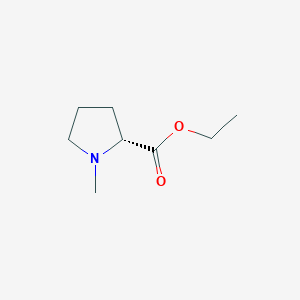
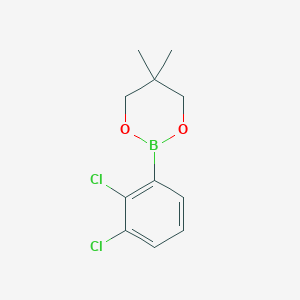
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
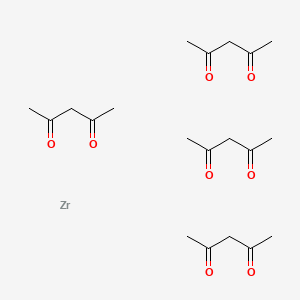
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



